![molecular formula C20H21N5O3 B3903112 1-(3-methoxybenzyl)-4-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]piperazin-2-one](/img/structure/B3903112.png)
1-(3-methoxybenzyl)-4-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]piperazin-2-one
Overview
Description
The compound is a piperazin-2-one derivative with a methoxybenzyl group at the 1-position and a 6-methylpyrazolo[1,5-a]pyrimidin-3-yl carbonyl group at the 4-position. Piperazin-2-ones are a class of organic compounds containing a piperazine ring which is substituted by a ketone at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazin-2-one ring, a methoxybenzyl group, and a 6-methylpyrazolo[1,5-a]pyrimidin-3-yl group. The exact spatial arrangement of these groups would depend on the specific synthetic route and conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the nonpolar methyl groups would influence its solubility, while the presence of the aromatic pyrimidine ring might influence its UV/Vis absorption properties .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use. If it has been synthesized as part of a drug discovery program, future research might involve testing its biological activity, optimizing its structure for better activity or selectivity, or investigating its mechanism of action .
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-(6-methylpyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-14-9-21-19-17(10-22-25(19)11-14)20(27)24-7-6-23(18(26)13-24)12-15-4-3-5-16(8-15)28-2/h3-5,8-11H,6-7,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRZMTPHPDXKLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)C(=O)N3CCN(C(=O)C3)CC4=CC(=CC=C4)OC)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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